molecular formula C21H20Cl2FN3O2 B1675016 Lodiperone CAS No. 72444-63-4

Lodiperone

Cat. No. B1675016
CAS RN: 72444-63-4
M. Wt: 436.3 g/mol
InChI Key: VIASEBSYVIYYEZ-UHFFFAOYSA-N
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Description

Lodiperone is a chemical compound with the molecular formula C21H20Cl2FN3O2 . It has an average mass of 436.307 Da and a mono-isotopic mass of 435.091675 Da . It is known to exhibit neuroleptic activity with very low liability to the extrapyramidal side effects .


Molecular Structure Analysis

The molecular structure of Lodiperone consists of a complex arrangement of atoms including carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen . Detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

Lodiperone has a molecular formula of C21H20Cl2FN3O2, an average mass of 436.307 Da, and a mono-isotopic mass of 435.091675 Da . Further analysis of its physical and chemical properties would require experimental data such as melting point, boiling point, solubility, and spectral data.

Scientific Research Applications

1. Electrophysiological Properties

Lodiperone (Loperamide) has been studied for its electrophysiological properties, particularly its potent blocking action on the human ether-à-go-go-related gene (hERG) potassium channel. In vitro studies have demonstrated that loperamide can significantly prolong the action potential duration in ventricular myocytes without altering the maximum rate of rise of phase 0 of the action potential, suggesting its potential as a hERG channel blocker (Klein et al., 2016).

2. Antitumor Activity

Lodiperone has shown potential antitumor activity. Research indicates that loperamide can inhibit the proliferation of various tumor cell lines and induce cell apoptosis. It has been found effective against human osteosarcoma cells and causes G2/M-phase cell cycle arrest, suggesting its potential use as an antitumor agent (Gong et al., 2012).

3. Interaction with Other Drugs

Studies have examined the interaction of lodiperone with other drugs, such as Ritonavir-boosted Tipranavir. These interactions are crucial for understanding the pharmacokinetics and safety of loperamide when used in combination with other medications (Mukwaya et al., 2005).

4. Anxiolytic Properties

Lodiperone has been studied for its potential anxiolytic properties. Research involving μ-opioid receptor ligands like loperamide has shown a reduction in animal anxiety, which suggests its application in the development of new anxiolytic drugs (Sudakov et al., 2010).

5. Abuse Deterrent Formulation

Given the abuse potential of lodiperone, studies have focused on developing abuse-deterrent formulations. A study explored a multi-dose oral abuse deterrent formulation using hot melt extrusion, aiming to limit the release of loperamide in cases of intentional multi-dose ingestion (Nukala et al., 2019).

6. Effects on Calcium Influx

Loperamide's effects on capacitative calcium influx have been examined. It has been shown to stimulate capacitative calcium influx triggered by the depletion of calcium in the endoplasmic reticulum, a finding that could have implications for understanding its broader pharmacological effects (Daly & Harper, 2000).

7. Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of lodiperone, providing essential information for its chemical and pharmacological analysis. For instance, a detailed synthesis of [N-methyl-3H]loperamide is described, which is vital for further pharmacological studies (Filer et al., 2014).

8. Therapeutic Use for Lactose Intolerance

A potential therapeutic use of loperamide for symptoms of lactose intolerance has been explored, suggesting its utility beyond its primary indication for diarrhea (Szilagyi et al., 2000).

properties

IUPAC Name

5-[2-[4-(3,5-dichlorophenyl)piperazin-1-yl]ethyl]-4-(4-fluorophenyl)-3H-1,3-oxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2FN3O2/c22-15-11-16(23)13-18(12-15)27-9-7-26(8-10-27)6-5-19-20(25-21(28)29-19)14-1-3-17(24)4-2-14/h1-4,11-13H,5-10H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIASEBSYVIYYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222745
Record name Lodiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lodiperone

CAS RN

72444-63-4
Record name Lodiperone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072444634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lodiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LODIPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8593BT7B4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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